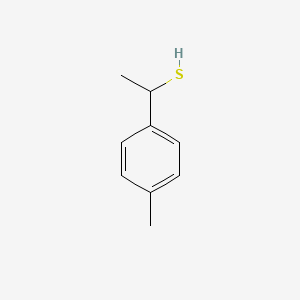
1-(4-Methylphenyl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H12S. It is a thiol derivative of ethane, characterized by the presence of a sulfur atom bonded to an ethane chain substituted with a 4-methylphenyl group. This compound is known for its distinctive odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium hydrosulfide in a nucleophilic substitution reaction. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .
Industrial Production Methods: Industrial production of 1-(4-methylphenyl)ethane-1-thiol often involves the use of thiourea as a nucleophile. The reaction between 4-methylbenzyl chloride and thiourea forms an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol .
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, sodium hydrosulfide.
Major Products Formed:
Disulfides: Formed through oxidation.
Sulfinic and Sulfonic Acids: Formed through further oxidation.
Substituted Thiols: Formed through nucleophilic substitution reactions.
科学的研究の応用
1-(4-Methylphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 1-(4-methylphenyl)ethane-1-thiol involves its thiol group, which can undergo nucleophilic attacks and redox reactions. The sulfur atom in the thiol group can form bonds with various electrophiles, leading to the formation of new compounds. Additionally, the thiol group can be oxidized to form disulfides, which can further participate in redox reactions .
類似化合物との比較
1-(4-Methylphenyl)ethanol: An alcohol derivative with similar structural features but different chemical properties.
1-(4-Methylphenyl)ethanone: A ketone derivative with a carbonyl group instead of a thiol group.
Uniqueness: 1-(4-Methylphenyl)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its alcohol and ketone counterparts. The presence of the sulfur atom allows it to participate in specific redox and nucleophilic substitution reactions that are not possible with the alcohol or ketone derivatives .
生物活性
1-(4-Methylphenyl)ethanethiol, also known as para-methylphenyl ethanethiol, is an organic compound characterized by a thiol group (-SH) attached to an ethane backbone, which is further connected to a para-substituted methylphenyl ring. Its molecular formula is C9H12S. This compound is notable for its strong odor and potential applications in various fields, including organic synthesis and medicinal chemistry. The biological activity of this compound can be attributed to its reactivity and the presence of the thiol group, which allows it to participate in various biochemical processes.
Mechanisms of Biological Activity
The biological activity of this compound can occur through several mechanisms:
- Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile, participating in reactions with electrophiles, which can lead to the formation of new compounds with biological significance.
- Redox Reactions : Thiols are known for their ability to undergo oxidation and reduction reactions, contributing to cellular redox balance and influencing various metabolic pathways.
- Antioxidant Properties : Thiols can scavenge free radicals, thereby exerting protective effects against oxidative stress in biological systems.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Methylphenyl)ethanethiol | Similar structure but different position of thiol group | Lacks para-substitution on the aromatic ring |
| 1-(4-Chlorophenyl)ethanethiol | Chlorine substituent instead of methyl | Exhibits different reactivity due to electronegative chlorine |
| 1-(4-Bromophenyl)ethanethiol | Bromine substituent instead of methyl | Shows unique reactivity patterns compared to methyl derivative |
| Ethanethiol | Simple aliphatic thiol | Lacks aromatic character; used primarily for odor detection |
This compound is distinguished by its combination of a thiol group and a para-methyl substitution on an aromatic ring, influencing its reactivity and potential applications in synthetic chemistry and therapeutics.
Case Studies and Research Findings
Research on this compound has highlighted its potential applications in medicinal chemistry. For instance, studies have shown that compounds containing thiols can exhibit significant biological activities such as antimicrobial and anticancer properties.
- A study indicated that thiols like this compound could be involved in the modulation of cellular signaling pathways due to their redox-active nature.
- Another investigation explored the synthesis of derivatives based on this compound for enhanced biological activity against cancer cell lines, suggesting that modifications in the thiol structure could lead to improved therapeutic effects .
特性
分子式 |
C9H12S |
|---|---|
分子量 |
152.26 g/mol |
IUPAC名 |
1-(4-methylphenyl)ethanethiol |
InChI |
InChI=1S/C9H12S/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3 |
InChIキー |
HJIFXYFQYXBEGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















